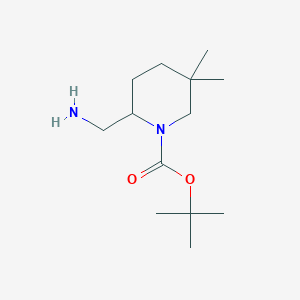

Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate

Descripción

Nomenclature and Chemical Classification

Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate represents a complex organic compound belonging to the piperidine family of heterocyclic compounds. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, reflecting the compound's structural features including a six-membered saturated nitrogen heterocycle with specific substitution patterns. The compound contains a tert-butyl ester protecting group attached to the piperidine nitrogen through a carboxylate linkage, an aminomethyl substituent at the 2-position, and dimethyl substitution creating a quaternary carbon center at the 5-position. This substitution pattern creates significant steric bulk and conformational constraints that influence the compound's chemical behavior and potential applications.

The molecular formula of this compound is established as C₁₃H₂₆N₂O₂, indicating the presence of thirteen carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight is calculated as 242.36 grams per mole, positioning this compound within the range typical of small molecule pharmaceutical intermediates. The compound's structural formula can be represented through its Simplified Molecular Input Line Entry System notation as CC1(CCC(N(C1)C(=O)OC(C)(C)C)CN)C, which encodes the connectivity and stereochemical information necessary for unambiguous identification.

The chemical classification of this compound places it within several important categories of organic molecules. Primarily, it belongs to the piperidine class of saturated six-membered nitrogen heterocycles, which constitute one of the most prevalent structural motifs in pharmaceutical chemistry. The presence of the tert-butoxycarbonyl protecting group classifies it as a carbamate derivative, commonly employed in synthetic organic chemistry for amino protection strategies. Additionally, the aminomethyl substitution introduces primary amine functionality, making this compound a potential building block for further chemical transformations through standard amine chemistry protocols.

Propiedades

IUPAC Name |

tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-13(4,5)7-6-10(15)8-14/h10H,6-9,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDRPUVHNFKDEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(N(C1)C(=O)OC(C)(C)C)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Key Reaction Steps

The synthesis of tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate generally follows a nucleophilic substitution approach starting from a suitably protected piperidine derivative bearing a leaving group at the 2-position.

- Starting Material: tert-butyl 2-(bromomethyl)-5,5-dimethylpiperidine-1-carboxylate

- Nucleophile: Ammonia or primary/secondary amines to introduce the aminomethyl group

- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate nucleophilic substitution

- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF)

- Reaction Conditions: Reflux or elevated temperature for several hours to ensure complete substitution

This method allows the selective displacement of the bromide by the amino group, yielding the desired aminomethyl-substituted piperidine carbamate. The tert-butyl carbamate group protects the piperidine nitrogen throughout the reaction, preventing side reactions.

Industrial Scale Production

In industrial contexts, the synthesis is optimized for scale, yield, and purity:

- Batch or Continuous Flow Reactors: Automated reactors enable precise control of temperature, stirring, and reagent addition.

- Optimization Parameters: Reaction temperature, solvent choice, base equivalency, and reaction time are optimized using factorial design experiments and computational chemistry tools such as density functional theory (DFT) to predict reaction pathways and minimize by-products.

- Purification: Post-reaction purification typically involves crystallization, distillation, or chromatographic separation (e.g., column chromatography with gradient elution) to achieve high purity suitable for pharmaceutical applications.

Reaction Mechanism and Chemical Transformations

The core reaction is a nucleophilic substitution (SN2) where the amine attacks the electrophilic carbon bearing the bromide, displacing it and forming the aminomethyl group. The presence of 5,5-dimethyl groups on the piperidine ring introduces steric hindrance, which can influence reaction rates and selectivity.

Data Table: Summary of Typical Reaction Conditions

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Starting material | tert-butyl 2-(bromomethyl)-5,5-dimethylpiperidine-1-carboxylate | Prepared or commercially obtained |

| Nucleophile | Ammonia or primary/secondary amines | Molar excess often used to drive reaction |

| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3) | Facilitates deprotonation and substitution |

| Solvent | THF, DMF | Polar aprotic solvents preferred |

| Temperature | 60–80 °C (reflux) | Optimized to balance rate and side reactions |

| Reaction time | 4–12 hours | Dependent on scale and reagent purity |

| Yield | Typically 70–85% | After purification |

| Purification method | Crystallization, column chromatography | Ensures high purity for downstream use |

Research Findings and Optimization Strategies

- Computational Chemistry: Quantum chemical calculations (e.g., DFT) help predict the most favorable reaction pathways and transition states, reducing experimental trial and error.

- Factorial Design: Systematic variation of parameters such as temperature, solvent polarity, and base concentration allows optimization of yield and selectivity.

- Purity Assessment: Analytical techniques like high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), and mass spectrometry (MS) confirm structural integrity and purity after synthesis.

- Safety and Handling: The compound should be handled under inert atmosphere (N₂ or Ar) at low temperature (–20 °C) to prevent hydrolysis of the carbamate group. Protective equipment and fume hoods are recommended due to reactivity of intermediates and reagents.

Related Synthetic Processes and Patents

Although direct synthetic routes for this compound are limited in public literature, related patents describe analogous processes for piperazine and piperidine derivatives with tert-butyl carbamate protection, which provide useful insights:

- A patent on 2,2-dimethylpiperazine synthesis involves reaction of ethyl 2-bromo-2-methylpropanoate with ethylenediamine, followed by reduction and protection steps, illustrating similar nucleophilic substitution and protection strategies.

- Industrial methods emphasize the use of lithium aluminum hydride (LAH) for reductions and potassium carbonate for substitution reactions in polar solvents.

- Another patent outlines preparation of tert-butyl carbamate derivatives via amide bond formation and carbamate protection, applicable to piperidine systems.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or THF.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are often conducted in polar aprotic solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed.

Aplicaciones Científicas De Investigación

Organic Synthesis

Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for various transformations including oxidation, reduction, and nucleophilic substitution reactions. These reactions enable the formation of derivatives that are crucial in developing new chemical entities.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities , particularly in medicinal chemistry:

- Anticancer Activity : Studies indicate that piperidine derivatives can inhibit the growth of cancer cell lines by inducing apoptosis. For example, research demonstrated that related compounds showed cytotoxic effects against hypopharyngeal tumor cells, outperforming traditional chemotherapeutics in specific assays.

- Antimicrobial Properties : this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests its potential role in addressing antibiotic resistance.

Biological Mechanisms

The mechanism of action involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group acts as a nucleophile in biochemical reactions, influencing various pathways related to cell growth and survival.

Anticancer Efficacy Study

A notable study evaluated the anticancer efficacy of several piperidine derivatives, including this compound. The results indicated significant inhibition of murine Sarcoma 180 cells in vitro through apoptosis induction via mitochondrial pathways.

Antimicrobial Testing

In comparative studies assessing antimicrobial activity, this compound demonstrated minimal inhibitory concentrations (MICs) against resistant bacterial strains. Such findings highlight its potential as a novel antimicrobial agent in pharmaceutical applications.

Mecanismo De Acción

The mechanism of action of tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between the target compound and analogs:

Key Observations:

- Steric Effects: The 5,5-dimethyl groups in the target compound introduce significant steric hindrance, which may slow nucleophilic substitution or metal-catalyzed reactions compared to analogs without such substitutions .

- Lipophilicity: The dimethyl groups in the target compound likely enhance lipophilicity (logP ~2.5–3.0, estimated), favoring membrane permeability in biological systems compared to the pyrrolidine analog (logP ~1.8–2.2) .

Limitations and Disclaimers

- Toxicity and physicochemical properties are estimated based on structural analogs and computational models (e.g., QSAR) .

- Further experimental validation is required for conclusive comparisons.

Actividad Biológica

Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate (commonly referred to as Tert-butyl piperidine derivative) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer activity . For instance, research has shown that certain piperidine compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable study demonstrated that derivatives similar to Tert-butyl piperidine displayed cytotoxic effects against hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin in specific assays .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Piperidine derivatives have been reported to possess activity against both Gram-positive and Gram-negative bacteria. In particular, studies have highlighted their effectiveness against strains resistant to conventional antibiotics, suggesting a potential role in combating antibiotic resistance .

Case Studies

- Anticancer Efficacy : A study involving the evaluation of various piperidine derivatives found that compounds structurally related to this compound inhibited the proliferation of murine Sarcoma 180 cells in vitro. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

- Antimicrobial Testing : In a comparative study assessing the antimicrobial efficacy of several piperidine-based compounds, this compound demonstrated minimal inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, indicating its potential as an antimicrobial agent .

Research Findings Summary

Q & A

Q. What are the recommended methodologies for synthesizing and optimizing the yield of tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate?

- Methodological Answer : Synthesis optimization should employ factorial design to evaluate critical parameters (e.g., temperature, solvent polarity, reaction time) and their interactions. Computational screening via quantum chemical calculations (e.g., density functional theory, DFT) can predict optimal reaction pathways, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates computational reaction path searches with experimental validation, enabling rapid identification of high-yield conditions . Post-synthesis, purification via column chromatography (gradient elution) or recrystallization in non-polar solvents is advised, with purity assessed by HPLC.

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the piperidine ring substitution pattern and tert-butyl carbamate protection. Mass spectrometry (ESI-MS or HRMS) verifies molecular weight, while FT-IR identifies functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹). X-ray crystallography is recommended for absolute stereochemical confirmation if crystalline derivatives are obtainable. Cross-reference experimental data with computational spectral predictions (e.g., Gaussian NMR simulations) to resolve ambiguities .

Q. What safety protocols should be followed during handling and storage?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid contact with strong oxidizers (e.g., peroxides) due to incompatibility risks .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group. Monitor for decomposition via TLC or HPLC periodically .

- Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with dilute acetic acid, and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry elucidate the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : Perform DFT-based transition state analysis to map potential reaction pathways. For example:

- Calculate Fukui indices to identify nucleophilic (amine group) and electrophilic (carbamate carbonyl) sites .

- Simulate solvent effects (e.g., PCM model) to predict regioselectivity in hydrolysis or alkylation reactions.

- Validate predictions with kinetic studies (e.g., variable-temperature NMR) to correlate computational activation energies with experimental rates .

Q. What experimental strategies resolve contradictions in stability data under varying pH or temperature conditions?

- Methodological Answer :

- Controlled Degradation Studies : Expose the compound to buffered solutions (pH 1–13) at 25–60°C, monitoring decomposition via LC-MS. Use Arrhenius plots to extrapolate shelf-life under storage conditions .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., trace moisture, light exposure). Replicate experiments under inert atmospheres to isolate degradation pathways .

Q. How can researchers integrate this compound into drug discovery pipelines targeting neurological or metabolic disorders?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess blood-brain barrier permeability using PAMPA-BBB assays or MDCK cell monolayers. Correlate with logP values calculated via computational tools (e.g., MarvinSuite) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing tert-butyl with benzyl groups) and test against target receptors (e.g., sigma-1 or NMDA) using radioligand binding assays .

Q. What methodologies address discrepancies between theoretical and experimental spectral data?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., B3LYP/6-31G*). Adjust for solvent effects and conformational averaging by running molecular dynamics (MD) simulations .

- Error Analysis : Quantify deviations using root-mean-square (RMS) metrics. If discrepancies exceed 0.5 ppm (¹H) or 5 ppm (¹³C), re-examine tautomeric or solvate forms .

Data-Driven Experimental Design

Q. How can factorial design optimize reaction conditions for derivative synthesis?

- Methodological Answer : Implement a 2³ full factorial design to test three factors (catalyst loading, temperature, solvent polarity) at two levels. Use ANOVA to identify significant interactions. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.